4-(quinolin-3-yl)piperidin-4-ol
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Overview
Description
4-(quinolin-3-yl)piperidin-4-ol is a chemical compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-3-yl)piperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method is the condensation of 3-quinolinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be integrated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-(quinolin-3-yl)piperidin-4-one.
Reduction: 4-(tetrahydroquinolin-3-yl)piperidin-4-ol.
Substitution: 4-(quinolin-3-yl)piperidin-4-chloride.
Scientific Research Applications
4-(quinolin-3-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(quinolin-2-yl)piperidin-4-ol: Similar structure but with the quinoline ring attached at the second position.
4-(quinolin-4-yl)piperidin-4-ol: Quinoline ring attached at the fourth position.
4-(isoquinolin-3-yl)piperidin-4-ol: Isoquinoline ring instead of quinoline.
Uniqueness
4-(quinolin-3-yl)piperidin-4-ol is unique due to the specific positioning of the quinoline ring, which can influence its binding affinity and specificity towards biological targets. This unique structure can result in distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
256372-12-0 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.3 |
Purity |
0 |
Origin of Product |
United States |
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